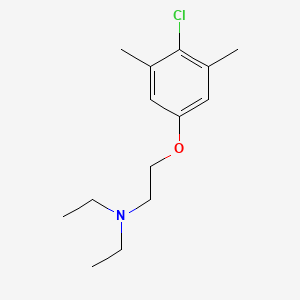![molecular formula C10H9F3N2O3 B5830357 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, commonly known as TFB-TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been widely used as a research tool to study the role of EAATs in various physiological and pathological conditions.
Mechanism of Action
TFB-TBOA acts as a non-competitive inhibitor of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide by binding to the transporter protein and blocking the reuptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TFB-TBOA has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation.
Advantages and Limitations for Lab Experiments
TFB-TBOA has several advantages as a research tool. It is a potent and selective inhibitor of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological conditions. However, TFB-TBOA also has some limitations. It is highly toxic and requires careful handling. In addition, its effects on other transporters and receptors need to be carefully evaluated to ensure that the observed effects are due to EAAT inhibition.
Future Directions
There are several future directions for research on TFB-TBOA. One area of interest is the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in addiction and mood disorders. TFB-TBOA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation. Further research is needed to determine the potential therapeutic applications of TFB-TBOA in these disorders. Another area of interest is the development of more potent and selective EAAT inhibitors. TFB-TBOA has been a valuable tool for studying 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, but there is still a need for more potent and selective inhibitors to fully understand the role of glutamate in various physiological and pathological conditions.
Synthesis Methods
TFB-TBOA can be synthesized through a multistep process starting from 4-methoxybenzonitrile. The first step involves the conversion of 4-methoxybenzonitrile to 4-methoxybenzamide, which is then reacted with trifluoroacetic anhydride to form 4-methoxy-N'-trifluoroacetylbenzamide. The final step involves the reaction of 4-methoxy-N'-trifluoroacetylbenzamide with O-(2-aminoethyl)hydroxylamine to form TFB-TBOA.
Scientific Research Applications
TFB-TBOA has been widely used as a research tool to study the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in various physiological and pathological conditions. It has been shown to be effective in the treatment of epilepsy, stroke, and traumatic brain injury. TFB-TBOA has also been used to study the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in addiction, depression, and anxiety disorders.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c1-17-7-4-2-6(3-5-7)8(14)15-18-9(16)10(11,12)13/h2-5H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMTMOWXSYSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)



![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)